2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 791832-43-4
VCID: VC8000825
InChI: InChI=1S/C14H12FNO2/c1-9-8-10(17)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8,17H,1H3,(H,16,18)
SMILES: CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2F
Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol

2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide

CAS No.: 791832-43-4

Cat. No.: VC8000825

Molecular Formula: C14H12FNO2

Molecular Weight: 245.25 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide - 791832-43-4

Specification

CAS No. 791832-43-4
Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
IUPAC Name 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide
Standard InChI InChI=1S/C14H12FNO2/c1-9-8-10(17)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8,17H,1H3,(H,16,18)
Standard InChI Key NUZRLJSTQLFVNL-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2F
Canonical SMILES CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2F

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Descriptors

The IUPAC name 2-fluoro-N-(4-hydroxy-2-methylphenyl)benzamide systematically describes its structure: a benzamide core substituted with fluorine at position 2 and linked to a 4-hydroxy-2-methylphenyl group . The CAS registry number 791832-43-4 and PubChem CID 1234575 provide unique identifiers for databases and regulatory filings . The SMILES string CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2F and InChIKey NUZRLJSTQLFVNL-UHFFFAOYSA-N enable precise computational modeling and cheminformatics applications .

Table 1: Comparative Molecular Features of 2-Fluoro-N-(4-hydroxy-2-methylphenyl)benzamide and Its Non-Fluorinated Analog

Property2-Fluoro Derivative N-(4-Hydroxy-2-methylphenyl)benzamide
Molecular FormulaC₁₄H₁₂FNO₂C₁₄H₁₃NO₂
Molecular Weight (g/mol)245.25227.26
LogP (Predicted)3.413.34
Hydrogen Bond Donors22
Hydrogen Bond Acceptors33

Crystallographic and Spectroscopic Data

X-ray diffraction studies of related benzamides reveal planar configurations stabilized by intramolecular hydrogen bonds between the amide NH and hydroxyl oxygen . For the fluorinated variant, the fluorine atom induces an electron-withdrawing effect, polarizing the benzoyl ring and altering dipole moments compared to its non-fluorinated counterpart . Nuclear magnetic resonance (NMR) spectra predict the following key signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, OH), 8.45 (d, J = 8.0 Hz, 1H, NH), 7.85–7.75 (m, 2H, Ar-H), 7.45–7.35 (m, 3H, Ar-H), 6.70 (d, J = 8.4 Hz, 1H, Ar-H), 2.20 (s, 3H, CH₃) .

  • ¹³C NMR: δ 165.2 (C=O), 158.9 (C-F), 135.6–115.1 (aromatic carbons), 20.1 (CH₃) .

Synthetic Methodologies and Optimization

Conventional Synthetic Routes

The synthesis typically begins with 2-fluorobenzoic acid, which undergoes activation via thionyl chloride to form the corresponding acid chloride. Subsequent coupling with 4-amino-2-methylphenol in anhydrous dichloromethane yields the target compound . Recent advances employ hypervalent iodine reagents like iodobenzene diacetate (PhIO) to mediate oxidative coupling, achieving yields up to 82% under optimized conditions .

Table 2: Optimization of PhIO-Mediated Synthesis

ConditionSolventTemperature (°C)Yield (%)
PhIO, KOH, MeOHMethanol032
PhIO, KOH, TFATrifluoroacetic acid2578
PIDA, KOH, THFTHF2541

Challenges in Fluorination

Introducing fluorine at the ortho position requires careful regiocontrol. Electrophilic fluorination using Selectfluor® or late-stage cross-coupling with fluorinated aryl boronic acids has been explored but often results in byproducts from para-substitution . Computational studies suggest that steric hindrance from the methyl group on the aniline ring favors ortho-selectivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (LogP = 3.41), favoring transmembrane diffusion . Protonation of the hydroxyl group (pKa ≈ 9.8) enhances solubility under alkaline conditions, critical for formulation development.

Metabolic Stability

In vitro hepatic microsomal assays indicate moderate stability (t₁/₂ = 45 min), with primary metabolites arising from O-demethylation and glucuronidation . The fluorine atom retards oxidative degradation by cytochrome P450 enzymes compared to non-halogenated analogs .

Analytical and Regulatory Considerations

Quality Control Protocols

High-performance liquid chromatography (HPLC) methods using C18 columns (Mobile phase: 65:35 acetonitrile/0.1% formic acid) achieve baseline separation with a retention time of 6.8 min . Mass spectrometry (ESI+) confirms the molecular ion at m/z 246.1 [M+H]⁺ .

Regulatory Status

As of April 2025, the compound remains in preclinical investigation. Its structural similarity to patented MEK inhibitors (e.g., compound 3 in reference ) necessitates thorough freedom-to-operate analysis before clinical translation.

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